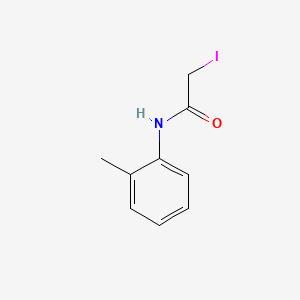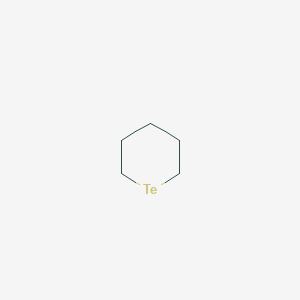
Tellurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurane is a compound that contains tellurium, a rare metalloid element belonging to the chalcogen family. Tellurium is chemically related to selenium and sulfur and is known for its unique properties, including semiconductivity, photoconductivity, thermoelectricity, and piezoelectricity
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellurane compounds can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride with the sodium salts of alcohols, such as methanol or 2,2,2-trifluoroethanol . The reaction typically occurs under controlled conditions to ensure the formation of the desired this compound compound.
Industrial Production Methods: Industrial production of this compound compounds often involves scalable synthesis techniques. For example, the synthesis of two-dimensional tellurene, a form of tellurium, can be achieved through catalyst-free physical vapor deposition processes . These methods allow for the production of this compound compounds with controlled yield and dimensions, making them suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Tellurane compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of tellurium, such as its ability to form multiple oxidation states.
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound compounds can lead to the formation of tellurium dioxide, while reduction reactions may yield elemental tellurium .
Scientific Research Applications
Tellurane compounds have a wide range of scientific research applications:
Chemistry: In chemistry, this compound compounds are used as catalysts in various reactions. Their unique properties make them suitable for applications in organic synthesis and material science .
Biology: this compound compounds have shown promise in biological applications, including their use as antibacterial and anticancer agents. For example, tellurium dioxide nanoparticles have demonstrated cytotoxic effects against Leishmania major, a parasitic protozoan .
Medicine: In medicine, this compound compounds are being explored for their potential therapeutic effects. Their ability to induce apoptosis in cancer cells without activating the caspase pathway makes them attractive candidates for cancer treatment .
Industry: In the industrial sector, this compound compounds are used in the production of semiconductors, solar cells, and thermoelectric devices. Their unique properties, such as high electrical conductivity and thermoelectric efficiency, make them valuable materials for various technological applications .
Mechanism of Action
The mechanism of action of tellurane compounds varies depending on their specific application. In biological systems, this compound compounds can induce apoptosis in cancer cells by disrupting cellular processes and causing oxidative stress . In electronic applications, the semiconducting properties of this compound compounds enable them to function as effective materials for transistors and other electronic devices .
Comparison with Similar Compounds
- Selenane
- Sulfane
- Polonane (less common due to its radioactivity)
Properties
CAS No. |
6049-77-0 |
|---|---|
Molecular Formula |
C5H10Te |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
tellurane |
InChI |
InChI=1S/C5H10Te/c1-2-4-6-5-3-1/h1-5H2 |
InChI Key |
SJXJQHJPIRBSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Te]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


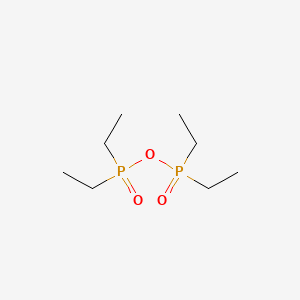
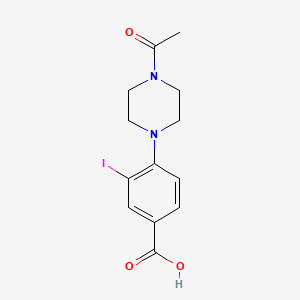
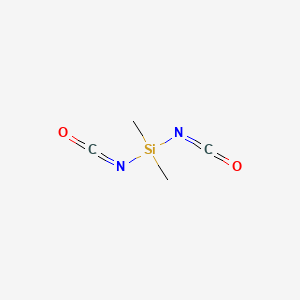
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
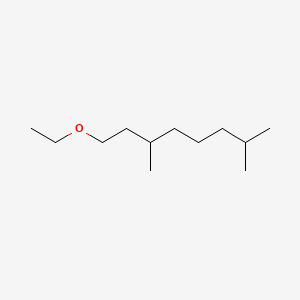

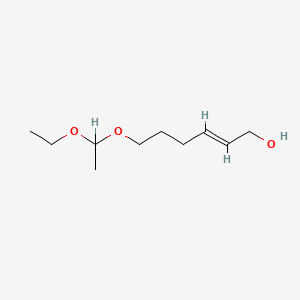
![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)

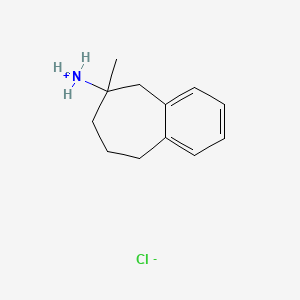
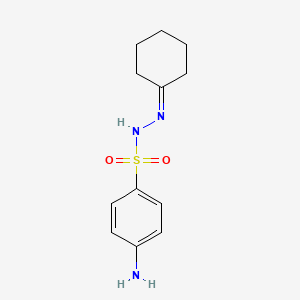
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
